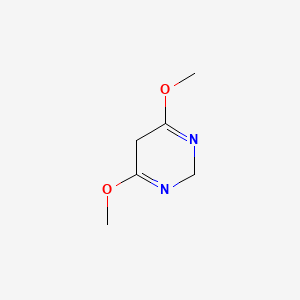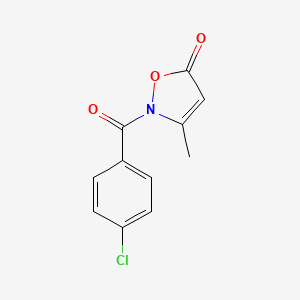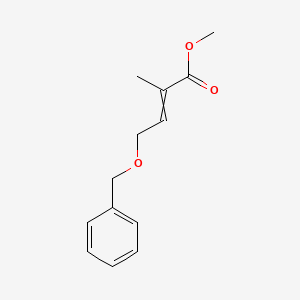![molecular formula C27H27AlP2 B14340795 [(Dimethylalumanyl)methylene]bis(diphenylphosphane) CAS No. 96686-09-8](/img/structure/B14340795.png)
[(Dimethylalumanyl)methylene]bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) is an organophosphorus compound that features a unique combination of aluminum and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows: [ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ] This method yields the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for [(Dimethylalumanyl)methylene]bis(diphenylphosphane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methylene group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation reactions.
Reducing agents: Lithium for reduction reactions.
Substituting agents: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides and sulfides: Formed during oxidation.
Secondary phosphines: Formed during reduction.
Substituted methylene derivatives: Formed during substitution.
Applications De Recherche Scientifique
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in catalysis and material science for the development of new materials.
Mécanisme D'action
The mechanism by which [(Dimethylalumanyl)methylene]bis(diphenylphosphane) exerts its effects involves its ability to act as a chelating ligand. The compound can form stable complexes with metals through its phosphorus donor atoms, which allows it to influence various chemical reactions and processes. The molecular targets and pathways involved include metal centers in coordination complexes .
Comparaison Avec Des Composés Similaires
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the aluminum component.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
Methylenebis(dibutyldithiocarbamate): Contains sulfur instead of phosphorus and has different applications .
The uniqueness of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) lies in its combination of aluminum and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
96686-09-8 |
|---|---|
Formule moléculaire |
C27H27AlP2 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[dimethylalumanyl(diphenylphosphanyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C25H21P2.2CH3.Al/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;/h1-21H;2*1H3; |
Clé InChI |
VPXNWGZDRNBGRH-UHFFFAOYSA-N |
SMILES canonique |
C[Al](C)C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)









